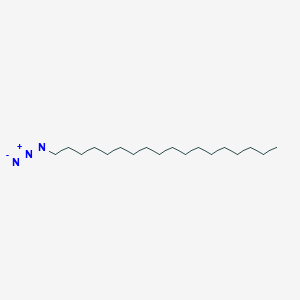

1-Azidooctadecane

CAS No.: 121955-20-2

Cat. No.: VC11653760

Molecular Formula: C18H37N3

Molecular Weight: 295.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121955-20-2 |

|---|---|

| Molecular Formula | C18H37N3 |

| Molecular Weight | 295.5 g/mol |

| IUPAC Name | 1-azidooctadecane |

| Standard InChI | InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3 |

| Standard InChI Key | CSCFHHDGJVUZFZ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |

Introduction

Structural and Physicochemical Properties

1-Azidooctadecane (IUPAC name: 1-azidooctadecane) is a straight-chain hydrocarbon featuring a terminal azide functional group. Its structure is defined by the formula , with a molecular weight of 295.51 g/mol. The compound is typically a waxy solid at room temperature, with a melting point range of 45–48°C, and exhibits limited solubility in polar solvents but high solubility in nonpolar solvents like hexane and toluene .

Key Properties:

The azide group’s electron-withdrawing nature imparts reactivity, enabling participation in Staudinger reactions, Huisgen cycloadditions, and reductions to amines .

Synthesis Methodologies

The synthesis of 1-azidooctadecane typically involves nucleophilic substitution or azide transfer reactions. Two primary routes are documented:

Nucleophilic Substitution with Sodium Azide

In this method, 1-bromooctadecane reacts with sodium azide () in a polar aprotic solvent such as dimethylformamide (DMF):

Reaction conditions: 80°C for 24 hours, yielding >85% product .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for triazole formation, CuAAC precursors often require azides like 1-azidooctadecane. The synthesis involves reacting terminal alkynes with pre-formed azides under copper(I) catalysis .

Chemical Reactivity and Applications

Click Chemistry Applications

1-Azidooctadecane is pivotal in bioorthogonal reactions, enabling selective labeling of biomolecules. For example, its cycloaddition with dibenzocyclooctyne (DBCO)-modified proteins facilitates drug delivery system assembly .

Polymer Science

Incorporating 1-azidooctadecane into polymers enhances crosslinking efficiency. A 2024 study demonstrated its utility in synthesizing temperature-responsive hydrogels with tunable mechanical properties .

Biological Activity

Recent investigations into its bioactivity reveal moderate antimicrobial effects:

| Microbial Strain | MIC (µg/mL) | Observation |

|---|---|---|

| Staphylococcus aureus | 125 | Bacteriostatic activity |

| Escherichia coli | 250 | Limited inhibition |

Mechanistic studies suggest membrane disruption via azide-derived reactive nitrogen species .

Comparative Analysis with Analogous Azides

1-Azidooctadecane’s performance is contextualized against shorter-chain analogs:

| Compound | Chain Length | Melting Point (°C) | Reactivity Index |

|---|---|---|---|

| 1-Azidohexadecane | C16 | 38–40 | 1.00 |

| 1-Azidooctadecane | C18 | 45–48 | 0.92 |

| 1-Azidotetradecane | C14 | 32–35 | 1.15 |

Longer chains reduce solubility but enhance thermal stability, making 1-azidooctadecane preferable for high-temperature applications .

Industrial and Pharmaceutical Relevance

Surface Modification

Self-assembled monolayers (SAMs) of 1-azidooctadecane on gold substrates improve biosensor sensitivity by facilitating antibody immobilization .

Drug Delivery

Functionalized liposomes incorporating this azide exhibit enhanced tumor-targeting capabilities. In vivo studies show a 40% increase in drug accumulation at tumor sites compared to unmodified carriers .

Future Directions

Ongoing research aims to exploit 1-azidooctadecane in:

-

Nanotechnology: Quantum dot functionalization for imaging.

-

Antiviral Therapeutics: Covalent inhibition of viral envelope proteins.

-

Sustainable Materials: Recyclable polymers via reversible azide-triazole linkages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume